[1-(1-Ethylpiperidin-4-yl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1-Ethylpiperidin-4-yl)piperidin-3-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Ethylpiperidin-4-yl)piperidin-3-yl]methanol typically involves the reaction of piperidine derivatives with suitable reagents under controlled conditions. One common method involves the alkylation of piperidine with ethyl halides, followed by the introduction of a hydroxymethyl group at the 3-position of the piperidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(1-Ethylpiperidin-4-yl)piperidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and potential as a drug candidate.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of [1-(1-Ethylpiperidin-4-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Hydroxymethyl)piperidine: A structurally similar compound with a hydroxymethyl group at the 4-position of the piperidine ring.
Cetylpyridinium chloride: Another piperidine derivative with antimicrobial properties.
Domiphen bromide: A piperidine derivative used as a disinfectant and antiseptic.
Uniqueness:
- [1-(1-Ethylpiperidin-4-yl)piperidin-3-yl]methanol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties.
- Its potential applications in various fields, including its use as an intermediate in organic synthesis and its exploration for therapeutic applications, highlight its versatility and importance.
Properties
IUPAC Name |
[1-(1-ethylpiperidin-4-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-14-8-5-13(6-9-14)15-7-3-4-12(10-15)11-16/h12-13,16H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDHIAQSMIHXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCCC(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.